2,3,4-Trichlorophenyl carbonochloridate
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Overview
Description
2,3,4-Trichlorophenyl carbonochloridate is an organic compound with the molecular formula C7H2Cl4O2. It is a chlorinated derivative of phenyl carbonochloridate and is used in various chemical reactions and industrial applications due to its reactivity and stability .
Preparation Methods
2,3,4-Trichlorophenyl carbonochloridate can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorophenol with phosgene (carbonyl dichloride) in the presence of a base such as pyridine. The reaction typically occurs at low temperatures to prevent decomposition and to ensure high yield . Industrial production methods often utilize continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently .
Chemical Reactions Analysis
2,3,4-Trichlorophenyl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,3,4-trichlorophenol and carbon dioxide.
Reduction: It can be reduced to 2,3,4-trichlorophenyl alcohol using reducing agents like lithium aluminum hydride.
Oxidation: It can be oxidized to form 2,3,4-trichlorobenzoic acid using oxidizing agents such as potassium permanganate.
Scientific Research Applications
2,3,4-Trichlorophenyl carbonochloridate is used in various scientific research applications, including:
Organic Synthesis: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Biological Studies: It is used in the study of enzyme inhibition and protein modification due to its ability to react with amino groups in proteins.
Material Science: It is used in the preparation of polymers and resins with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-trichlorophenyl carbonochloridate involves its reactivity with nucleophiles. The carbonyl carbon is highly electrophilic due to the presence of electron-withdrawing chlorine atoms, making it susceptible to nucleophilic attack. This leads to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product .
Comparison with Similar Compounds
2,3,4-Trichlorophenyl carbonochloridate can be compared with other similar compounds such as:
2,4,6-Trichlorophenyl carbonochloridate: Similar in structure but differs in the position of chlorine atoms, affecting its reactivity and applications.
2,3,5-Trichlorophenyl carbonochloridate: Another isomer with different chlorine atom positions, leading to variations in chemical behavior.
2,3,4-Trichlorophenyl acetate: Similar in structure but with an acetate group instead of a carbonochloridate group, resulting in different reactivity and uses.
These comparisons highlight the uniqueness of this compound in terms of its reactivity and applications in various fields.
Properties
CAS No. |
331282-36-1 |
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Molecular Formula |
C7H2Cl4O2 |
Molecular Weight |
259.9 g/mol |
IUPAC Name |
(2,3,4-trichlorophenyl) carbonochloridate |
InChI |
InChI=1S/C7H2Cl4O2/c8-3-1-2-4(13-7(11)12)6(10)5(3)9/h1-2H |
InChI Key |
DGVQWIVRASMLLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1OC(=O)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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